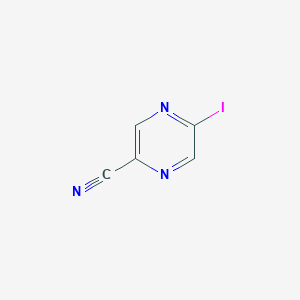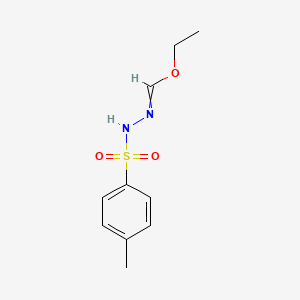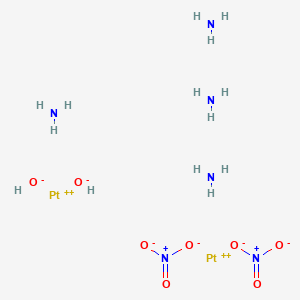
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is a synthetic organic compound that belongs to the class of acetylated sugars. This compound is characterized by the presence of three acetyl groups and a chlorine atom attached to a deoxyhexopyranoside ring. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor The process begins with the protection of hydroxyl groups on the sugar molecule using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding hydroxylated sugar.
Oxidation and Reduction: Carboxylic acids or alcohols, respectively.
科学研究应用
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside involves its interaction with specific molecular targets. The acetyl groups and chlorine atom play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, including glycosylation and enzymatic reactions. Its molecular targets include enzymes involved in carbohydrate metabolism and transport proteins .
相似化合物的比较
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranoside
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-chloro-6-deoxyhexopyranoside is unique due to the presence of a chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity. This differentiates it from other acetylated sugars and makes it valuable for specific synthetic applications and research studies .
属性
CAS 编号 |
6087-46-3 |
|---|---|
分子式 |
C13H19ClO8 |
分子量 |
338.74 g/mol |
IUPAC 名称 |
[4,5-diacetyloxy-2-(chloromethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19ClO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3 |
InChI 键 |
WOHUZHBCKXUUQX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)
![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)
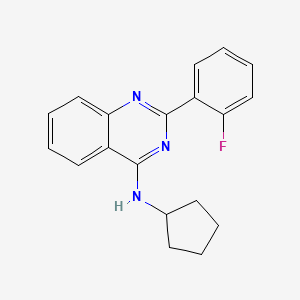
![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)
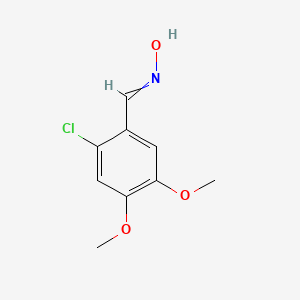



![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
